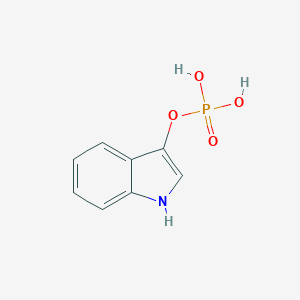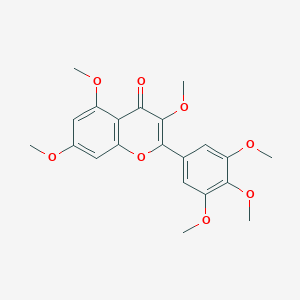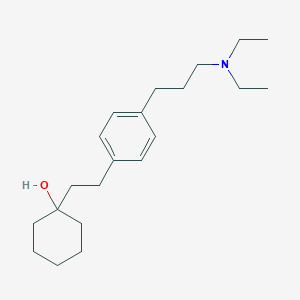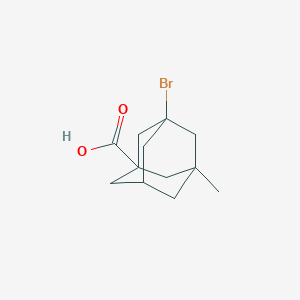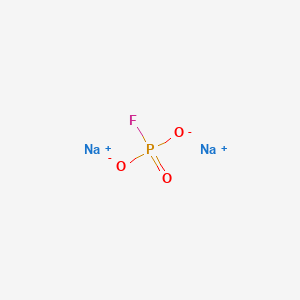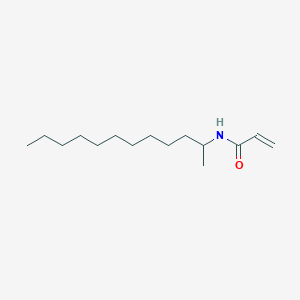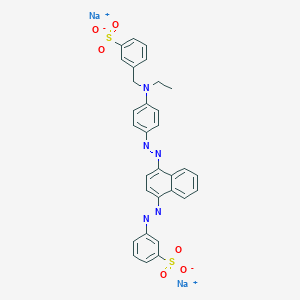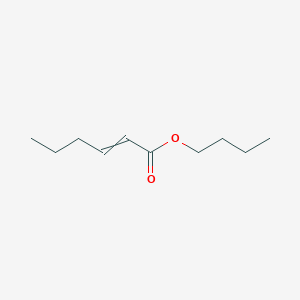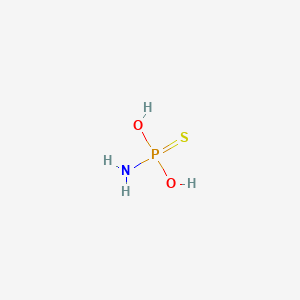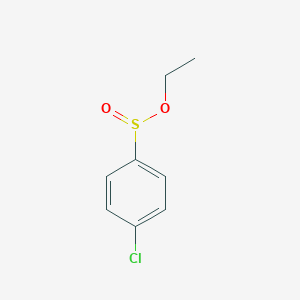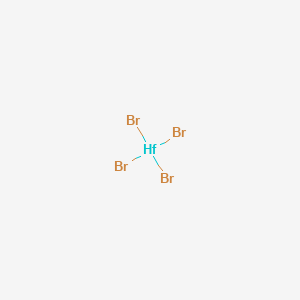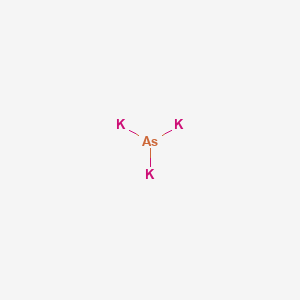
Potassium arsenide (K3As)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium arsenide (K3As) is a chemical compound that is composed of potassium and arsenic. It is a highly toxic and reactive substance that is commonly used in scientific research. K3As has been widely studied due to its unique properties and potential applications in various fields of science.
Mécanisme D'action
Potassium arsenide (K3As) is a highly reactive substance that readily reacts with water and air. It releases toxic gases such as arsine (AsH3) when exposed to air or moisture. The toxic effects of Potassium arsenide (K3As) are due to the release of arsenic ions that interfere with cellular processes and cause cell death.
Effets Biochimiques Et Physiologiques
Potassium arsenide (K3As) is highly toxic to living organisms and can cause severe health effects. It interferes with the normal functioning of cells and can cause damage to organs such as the liver, kidneys, and lungs. It has been classified as a carcinogen and can cause cancer with long-term exposure.
Avantages Et Limitations Des Expériences En Laboratoire
Potassium arsenide (K3As) is a highly reactive substance that can be used in a variety of laboratory experiments. Its unique properties make it a valuable tool in material science, but its toxicity and reactivity make it difficult to handle. Careful handling and disposal are required to prevent exposure to toxic gases.
Orientations Futures
There are several potential future directions for the study of Potassium arsenide (K3As). One area of research is the development of safer and more efficient methods of synthesis. Another area of research is the investigation of its potential applications in the development of new electronic devices. Additionally, there is a need for further research into its toxic effects and potential health risks.
Conclusion:
In conclusion, Potassium arsenide (K3As) is a highly toxic and reactive substance that has been extensively studied in scientific research. Its unique properties make it a valuable tool in material science, but its toxicity and reactivity make it difficult to handle. Further research is needed to fully understand its potential applications and health risks.
Méthodes De Synthèse
The synthesis of Potassium arsenide (K3As) involves the reaction between potassium and arsenic in a controlled environment. The process is highly exothermic and requires careful handling to prevent the release of toxic gases. The most common method of synthesis is the reduction of arsenic trioxide with potassium metal in an inert atmosphere.
Applications De Recherche Scientifique
Potassium arsenide (K3As) has been extensively studied in the field of material science for its potential applications in electronic devices. It has been found to have unique electrical and magnetic properties that make it a promising material for the development of semiconductors and magnetic materials.
Propriétés
Numéro CAS |
12044-21-2 |
|---|---|
Nom du produit |
Potassium arsenide (K3As) |
Formule moléculaire |
AsK3 |
Poids moléculaire |
192.216 g/mol |
Nom IUPAC |
dipotassioarsanylpotassium |
InChI |
InChI=1S/As.3K |
Clé InChI |
KWLSQQRRSAWBOQ-UHFFFAOYSA-N |
SMILES |
[K][As]([K])[K] |
SMILES canonique |
[K][As]([K])[K] |
Autres numéros CAS |
12044-21-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



